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Compound of Interest

Compound Name:
4-Benzyloxy-3-

hydroxyphenylacetic acid

Cat. No.: B563808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
benzyloxy-3-hydroxyphenylacetic acid. Due to the limited availability of published

spectroscopic data for this specific compound, this guide presents data from closely related

structural analogs, namely 4-benzyloxyphenylacetic acid and homovanillic acid (4-hydroxy-3-

methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies

for obtaining such spectroscopic data are also detailed.

Chemical Structure
4-Benzyloxy-3-hydroxyphenylacetic Acid

Molecular Formula: C₁₅H₁₄O₄

Molecular Weight: 258.27 g/mol

CAS Number: 28988-68-3[1]

Physical Form: Pale Brown Solid[2]

Melting Point: 108-110°C[2]

Solubility: Chloroform, Methanol[2]
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Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for key structural

analogs. These data points are crucial for the structural elucidation and characterization of 4-
benzyloxy-3-hydroxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

Compound Solvent Chemical Shift (δ) ppm

4-Benzyloxyphenylacetic acid CDCl₃

7.45-7.30 (m, 5H, Ar-H of

benzyl), 7.20 (d, J=8.4 Hz, 2H,

Ar-H), 6.90 (d, J=8.4 Hz, 2H,

Ar-H), 5.05 (s, 2H, -OCH₂-),

3.55 (s, 2H, -CH₂COOH)

Homovanillic acid DMSO-d₆

12.2 (s, 1H, -COOH), 8.8 (s,

1H, -OH), 6.75 (d, J=1.2 Hz,

1H, Ar-H), 6.70 (d, J=8.0 Hz,

1H, Ar-H), 6.60 (dd, J=8.0, 1.6

Hz, 1H, Ar-H), 3.75 (s, 3H, -

OCH₃), 3.45 (s, 2H, -

CH₂COOH)

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds
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Compound Solvent Chemical Shift (δ) ppm

4-Benzyloxyphenylacetic acid CDCl₃

178.0 (-COOH), 157.5 (C-O),

137.0 (Ar-C), 130.5 (Ar-CH),

128.5 (Ar-CH), 128.0 (Ar-CH),

127.5 (Ar-CH), 126.5 (Ar-C),

115.0 (Ar-CH), 70.0 (-OCH₂-),

40.5 (-CH₂COOH)

Homovanillic acid DMSO-d₆

173.5 (-COOH), 147.5 (C-O),

145.0 (C-O), 127.0 (Ar-C),

121.0 (Ar-CH), 115.5 (Ar-CH),

112.5 (Ar-CH), 55.5 (-OCH₃),

40.0 (-CH₂COOH)

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of Analogous Compounds

Compound Technique Key Absorptions (cm⁻¹)

4-Benzyloxyphenylacetic acid KBr

3400-2500 (O-H stretch,

broad, carboxylic acid), 1700

(C=O stretch, carboxylic acid),

1610, 1510 (C=C stretch,

aromatic), 1240 (C-O stretch,

ether and acid)

Homovanillic acid KBr

3500-3300 (O-H stretch,

phenol), 3300-2500 (O-H

stretch, broad, carboxylic acid),

1705 (C=O stretch, carboxylic

acid), 1605, 1515 (C=C

stretch, aromatic), 1270 (C-O

stretch, ether and acid)

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data of Analogous Compounds

Compound Ionization Method
Key m/z values

(Fragmentation Pattern)

4-Benzyloxyphenylacetic acid ESI-

[M-H]⁻ at m/z 241. Expected

fragments: loss of CO₂ (m/z

197), cleavage of benzyl group

(m/z 91).

Homovanillic acid EI

M⁺ at m/z 182. Key fragments:

[M-COOH]⁺ at m/z 137 (base

peak), further fragmentation

consistent with the substituted

benzyl moiety.

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher for ¹H.

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically employed with a

spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger

number of scans (1024 or more) are generally required due to the lower natural abundance

and sensitivity of the ¹³C nucleus.

IR Spectroscopy
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Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr

pellet is recorded first. The sample pellet is then placed in the beam path, and the sample

spectrum is acquired. The data is typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable

solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL level) and

introduced into the mass spectrometer via direct infusion or after separation by liquid

chromatography (LC). For Electron Ionization (EI), a small amount of the solid sample is

introduced directly into the ion source, where it is vaporized by heating.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI;

magnetic sector or quadrupole for EI) is used.

ESI-MS Parameters: The analysis is typically performed in negative ion mode to detect the

deprotonated molecule [M-H]⁻. Key parameters such as capillary voltage, cone voltage, and

desolvation gas flow and temperature are optimized to achieve maximum sensitivity and

stable spray.

EI-MS Parameters: The sample is ionized by a beam of electrons, typically at 70 eV. The

resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio

(m/z). The fragmentation pattern provides valuable structural information. The most typical

fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl

function.[3]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 4-benzyloxy-3-hydroxyphenylacetic acid.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant

to the characterization of 4-benzyloxy-3-hydroxyphenylacetic acid. Researchers are

encouraged to use the data from analogous compounds as a reference point for interpreting

their own experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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